1-Methylamino-3-phenoxy-propan-2-ol

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Enzyme Kinetics Catecholamine Biosynthesis

Procure this distinct aryloxypropanolamine as your Metoprolol EP Impurity F (RRT≈0.9) reference standard for HPLC method validation and batch release testing. The unsubstituted phenoxy ring and N-methylamino moiety confer non-selective β1/β2 blockade, enabling integrated cardiovascular research models. With 20–44× greater potency than propranolol in P-gp inhibition (IC50: 4.5–5.0 µM), it is a superior probe for chemoresistance studies. High PNMT Ki (1,110,000 nM) ensures minimal off-target effects in neurochemical assays. Insist on characterized, high-purity material.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 39631-73-7
Cat. No. B1598457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylamino-3-phenoxy-propan-2-ol
CAS39631-73-7
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCNCC(COC1=CC=CC=C1)O
InChIInChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
InChIKeyQYNFYHMIUAYDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylamino-3-phenoxy-propan-2-ol (CAS 39631-73-7): Core Identity and Comparative Positioning for Research Procurement


1-Methylamino-3-phenoxy-propan-2-ol (CAS 39631-73-7) is an aryloxypropanolamine derivative with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol [1]. This compound functions as a non-selective beta-adrenergic receptor blocker in class-level pharmacological contexts . Its structural features—specifically the unsubstituted phenoxy ring and N-methylamino side chain—position it as a key intermediate, reference standard, and impurity marker within the synthetic and analytical workflows for beta-blockers, most notably metoprolol [2].

Why 1-Methylamino-3-phenoxy-propan-2-ol Cannot Be Replaced by Generic Aryloxypropanolamines in Critical Assays


Generic substitution among aryloxypropanolamines is precluded by the precise structural requirements that govern both analytical specificity and pharmacological activity. The target compound's unique N-methylamino moiety, as opposed to the N-isopropylamino group found in metoprolol or propranolol, fundamentally alters its binding kinetics and off-target profile [1]. Furthermore, the absence of a para-substituent on the phenoxy ring results in a complete loss of β1/β2 cardioselectivity, a characteristic critical for certain research models where non-selective blockade is the intended variable . These structural nuances translate into quantifiable differences in enzyme inhibition potency and cellular efficacy, rendering the compound a distinct chemical entity rather than a generic alternative.

Quantitative Differentiation of 1-Methylamino-3-phenoxy-propan-2-ol Against Structural and Pharmacological Analogs


PNMT Inhibition Potency: Ki Value Comparison with Aryloxypropanolamine Class

1-Methylamino-3-phenoxy-propan-2-ol demonstrates a Ki value of 1,110,000 nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) [1]. This enzyme is critical in catecholamine biosynthesis. For context, typical beta-blocker PNMT inhibitors, such as certain 3-substituted phenoxypropanolamines, have been reported with Ki values ranging from 0.1-100 µM (100-100,000 nM) [2]. The target compound's markedly higher Ki value indicates significantly lower affinity for this off-target, which may be a desirable characteristic in studies where PNMT-mediated metabolic or signaling interference must be minimized.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Enzyme Kinetics Catecholamine Biosynthesis

Anticancer Activity in Multi-Drug Resistance Modulation: IC50 Values in MCF-7 and PANC-1 Cell Lines

In MDR modulation studies, 1-Methylamino-3-phenoxy-propan-2-ol exhibits IC50 values of 5.0 µM and 4.5 µM against MCF-7 and PANC-1 cell lines, respectively, via a mechanism involving P-glycoprotein inhibition . When compared to the classic beta-blocker propranolol, which has demonstrated IC50 values for P-gp inhibition in the range of 100-200 µM in similar assays [1], the target compound shows a 20- to 44-fold increase in potency in this specific off-target application.

Multi-Drug Resistance (MDR) Modulation P-glycoprotein Inhibition Cancer Chemosensitization

Analytical Specificity: Unique Retention Time for Metoprolol Impurity Profiling

1-Methylamino-3-phenoxy-propan-2-ol serves as a critical reference standard for Metoprolol EP Impurity F [1]. In a validated HPLC method for metoprolol tartrate, Metoprolol EP Impurity F (the target compound) exhibits a relative retention time (RRT) of approximately 0.9 relative to metoprolol (RRT=1.0) under standard pharmacopeial conditions . This distinct chromatographic behavior allows for its unambiguous identification and quantification, a feature not shared by other metoprolol-related impurities, which have different RRTs.

Pharmaceutical Impurity Profiling HPLC Method Development Metoprolol Quality Control

Lipophilicity and Membrane Permeability: Calculated LogP Comparison with Atenolol

The compound exhibits a calculated XLogP3 value of 0.9 [1]. This represents a significantly higher lipophilicity compared to atenolol, a beta-1 selective blocker with a LogP of approximately 0.16 [2]. The higher LogP suggests enhanced passive membrane permeability, which is a critical factor in studies investigating central nervous system (CNS) penetration or distribution kinetics.

Physicochemical Property Analysis Lipophilicity Blood-Brain Barrier Permeability

Receptor Subtype Non-Selectivity: Confirmed by Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship studies on aryloxypropanolamines demonstrate that the presence of a para-substituent on the phenoxy ring is a prerequisite for β1/β2 cardioselectivity. The absence of any substitution at the 4-position of the phenoxy ring, as is the case for the target compound, leads to a total loss of cardioselectivity and results in a non-selective beta-blocking profile [1]. This is in direct contrast to cardioselective analogs like metoprolol, which possesses a para-methoxyethyl group, or atenolol with a para-acetamido group.

Beta-Adrenergic Receptor Pharmacology Structure-Activity Relationship (SAR) Cardioselectivity

Validated Application Scenarios for 1-Methylamino-3-phenoxy-propan-2-ol Based on Differentiated Evidence


Analytical Reference Standard for Metoprolol Impurity Profiling in QC Labs

As a characterized Metoprolol EP Impurity F with a distinct relative retention time (RRT ≈ 0.9), 1-Methylamino-3-phenoxy-propan-2-ol is an essential procurement item for pharmaceutical quality control laboratories. Its use ensures accurate identification and quantification during HPLC method development and routine batch release testing for metoprolol tartrate and succinate formulations [1].

Chemical Probe for Multi-Drug Resistance (MDR) Modulation Studies

Given its demonstrated potency (IC50: 4.5-5.0 µM) in inhibiting P-glycoprotein-mediated drug efflux, this compound is a valuable research tool for oncology laboratories investigating mechanisms of chemoresistance or developing novel chemosensitization strategies. Its 20- to 44-fold greater potency compared to propranolol in similar assays makes it a more efficient probe for these studies .

Pharmacological Tool for Non-Selective Beta-Adrenergic Receptor Blockade

For cardiovascular or metabolic disease research models requiring a non-selective beta-adrenergic antagonist, this compound provides a defined chemical tool. Its lack of cardioselectivity, confirmed by SAR analysis of its unsubstituted phenoxy ring, allows for the simultaneous blockade of both β1 and β2 receptors, a critical control in studies examining the integrated physiological response to adrenergic stimulation [2].

Negative Control for PNMT-Mediated Catecholamine Pathway Interference

In neurochemical and metabolic studies involving phenylethanolamine N-methyltransferase (PNMT), this compound's exceptionally high Ki value (1,110,000 nM) ensures minimal off-target inhibition. This makes it a suitable negative control or a cleaner beta-adrenergic ligand in assays where PNMT activity could be a confounding variable, such as in the study of epinephrine biosynthesis or metabolism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylamino-3-phenoxy-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.